4-Pyridin-2-ylcyclohexan-1-amine
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Overview
Description
4-Pyridin-2-ylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a pyridine ring at the second position and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-ylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(pyridin-2-yl)cyclohexanone with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the cyclization of a suitable precursor, such as 4-(pyridin-2-yl)cyclohexanone, with an amine under acidic or basic conditions. The reaction conditions can vary depending on the specific reagents and catalysts used, but common conditions include heating the reaction mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems and automated monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-ylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of saturated amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
4-Pyridin-2-ylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a ligand in the study of biological receptors and enzymes, helping to elucidate their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pyridin-2-ylcyclohexan-1-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The pyridine ring can interact with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with key amino acid residues, stabilizing the compound’s binding to the target.
Comparison with Similar Compounds
4-Pyridin-2-ylcyclohexan-1-amine can be compared with other similar compounds, such as:
4-(Pyridin-2-yl)cyclohexanone: This compound lacks the amine group and is often used as a precursor in the synthesis of this compound.
N-(Pyridin-2-yl)amides: These compounds contain an amide group instead of an amine group and have different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature a fused imidazo-pyridine ring system and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a pyridine ring, and an amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-pyridin-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 |
InChI Key |
TVWCBVZUXRSPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=N2)N |
Origin of Product |
United States |
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